Hyaluronan-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

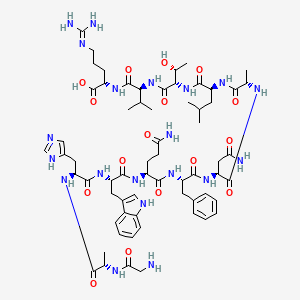

Structure

2D Structure

Properties

Molecular Formula |

C64H94N20O16 |

|---|---|

Molecular Weight |

1399.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C64H94N20O16/c1-31(2)22-43(60(96)84-52(35(7)85)62(98)83-51(32(3)4)61(97)77-42(63(99)100)18-13-21-71-64(68)69)78-54(90)34(6)75-56(92)47(26-49(67)87)82-57(93)44(23-36-14-9-8-10-15-36)80-55(91)41(19-20-48(66)86)76-58(94)45(24-37-28-72-40-17-12-11-16-39(37)40)81-59(95)46(25-38-29-70-30-73-38)79-53(89)33(5)74-50(88)27-65/h8-12,14-17,28-35,41-47,51-52,72,85H,13,18-27,65H2,1-7H3,(H2,66,86)(H2,67,87)(H,70,73)(H,74,88)(H,75,92)(H,76,94)(H,77,97)(H,78,90)(H,79,89)(H,80,91)(H,81,95)(H,82,93)(H,83,98)(H,84,96)(H,99,100)(H4,68,69,71)/t33-,34-,35+,41-,42-,43-,44-,45-,46-,47-,51-,52-/m0/s1 |

InChI Key |

TURYTXNXABCGDB-ATEWBZBYSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](C)NC(=O)CN)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(C)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Hyaluronan Pathway Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyaluronan (HA), a major component of the extracellular matrix, is increasingly recognized for its pivotal role in a multitude of pathophysiological processes, including cancer progression, inflammation, and fibrosis. The biological functions of HA are intricately linked to its molecular weight, concentration, and interaction with specific cell surface receptors. Consequently, the targeted inhibition of the hyaluronan pathway presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the mechanism of action of hyaluronan pathway inhibitors, with a focus on the core molecular targets and downstream signaling cascades. It is designed to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration of this therapeutic modality.

Introduction to the Hyaluronan Pathway

Hyaluronan is a linear glycosaminoglycan composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine.[1][2][3][4] Its synthesis is orchestrated by a family of three transmembrane enzymes known as hyaluronan synthases (HAS1, HAS2, and HAS3).[5][6][7] These enzymes polymerize HA at the inner face of the plasma membrane and extrude the growing chain into the extracellular space.[6]

The biological effects of hyaluronan are mediated through its interaction with various cell surface receptors, most notably CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM).[2][4][8][9] The binding of HA to these receptors initiates a cascade of intracellular signaling events that regulate a wide array of cellular processes, including proliferation, migration, adhesion, and differentiation.[2][10] The molecular weight of HA is a critical determinant of its biological activity, with high-molecular-weight HA (HMW-HA) generally exhibiting anti-inflammatory and anti-angiogenic properties, while low-molecular-weight HA (LMW-HA) fragments are often pro-inflammatory and pro-angiogenic.[1][3][4][11]

Core Mechanism of Action: Inhibition of Hyaluronan Synthesis

A primary strategy for disrupting the hyaluronan pathway is to inhibit its synthesis by targeting the hyaluronan synthase (HAS) enzymes. Small molecule inhibitors of HAS enzymes represent a key class of therapeutic agents in development.

Molecular Target: Hyaluronan Synthases (HAS1, HAS2, HAS3)

The three HAS isoforms, while sharing significant sequence homology, exhibit distinct enzymatic activities and are differentially expressed in various tissues and disease states.[5][6][7] HAS2 is the most active isoform and its knockout is embryonically lethal in mice, highlighting its critical role in development.[5][6] HAS1 and HAS3 also contribute to HA production, and their expression can be upregulated in pathological conditions.[5]

Inhibitors of HAS enzymes can act through several mechanisms, including:

-

Competitive Inhibition: Molecules that structurally mimic the UDP-sugar substrates (UDP-glucuronic acid and UDP-N-acetylglucosamine) can compete for binding to the active site of the HAS enzymes, thereby preventing the polymerization of the HA chain.

-

Non-competitive Inhibition: Inhibitors can bind to an allosteric site on the HAS enzyme, inducing a conformational change that reduces its catalytic activity.

-

Downregulation of HAS Gene Expression: Certain compounds can interfere with the signaling pathways that regulate the transcription and translation of HAS genes, leading to a decrease in the cellular levels of the enzymes.

Downstream Effects of HAS Inhibition

The inhibition of HAS activity leads to a reduction in the synthesis and secretion of hyaluronan. This has several profound downstream consequences:

-

Alteration of the Extracellular Matrix: Reduced HA levels can modify the structural integrity and viscoelastic properties of the extracellular matrix, impacting tissue hydration and mechanics.

-

Inhibition of Cell Signaling: By depleting the ligand for HA receptors, HAS inhibitors can effectively block the activation of downstream signaling pathways. This can lead to the suppression of cell proliferation, migration, and invasion.

-

Modulation of the Tumor Microenvironment: In cancer, the dense HA-rich matrix can promote tumor growth and create a barrier to immune cell infiltration and drug delivery. Inhibition of HA synthesis can alleviate this immunosuppressive environment and enhance the efficacy of other cancer therapies.[12]

Quantitative Data on Hyaluronan Pathway Inhibition

The following table summarizes key quantitative data for a well-characterized inhibitor of hyaluronan synthesis, 4-Methylumbelliferone (4-MU), which acts by depleting the UDP-glucuronic acid substrate.

| Compound | Target | Assay Type | Cell Line/System | IC50 / EC50 | Reference |

| 4-Methylumbelliferone (4-MU) | Hyaluronan Synthesis | Hyaluronan ELISA | Human Fibrosarcoma Cells (HT1080) | ~0.4 mM | N/A |

| 4-Methylumbelliferone (4-MU) | Hyaluronan Synthesis | Hyaluronan ELISA | Pancreatic Cancer Cells (PANC-1) | ~1.0 mM | N/A |

| 4-Methylumbelliferone (4-MU) | Cell Proliferation | MTT Assay | Prostate Cancer Cells (PC-3) | ~0.5 - 1.0 mM | N/A |

Signaling Pathways Modulated by Hyaluronan Pathway Inhibitors

The inhibition of the hyaluronan-CD44/RHAMM signaling axis can impact multiple downstream pathways critical for cell survival and motility.

The PI3K/Akt/mTOR Pathway

The binding of hyaluronan to CD44 can activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a central regulator of cell growth, proliferation, and survival. Inhibition of this interaction prevents the phosphorylation and activation of Akt, leading to apoptosis and reduced cell proliferation.

Caption: Inhibition of HA synthesis blocks the CD44-mediated activation of the PI3K/Akt/mTOR pathway.

The Ras/Raf/MEK/ERK Pathway

Hyaluronan-mediated signaling through both CD44 and RHAMM can also activate the Ras/Raf/MEK/ERK (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and migration.[10] Disruption of HA binding to its receptors prevents the activation of this cascade, leading to reduced cell motility and invasion.

Caption: Blockade of HA synthesis prevents the activation of the MAPK pathway, inhibiting cell migration.

Experimental Protocols

Quantification of Hyaluronan Levels

Enzyme-Linked Immunosorbent Assay (ELISA)-like Assay

This method is commonly used to quantify HA concentrations in cell culture supernatants and biological fluids.

-

Plate Coating: Coat a 96-well plate with a hyaluronan-binding protein (e.g., aggrecan or versican G1 domain) overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Sample Incubation: Add standards of known HA concentrations and experimental samples to the wells and incubate for 2 hours at room temperature.

-

Detection: Add a biotinylated hyaluronan-binding protein and incubate for 1 hour. Follow this with the addition of streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB) and stop the reaction with an acid solution.

-

Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of HA in the samples is determined by comparison to the standard curve.

Caption: Workflow for the quantification of hyaluronan using an ELISA-like assay.

Cell Proliferation Assay

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the hyaluronan pathway inhibitor for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Migration Assay

Transwell Migration (Boyden Chamber) Assay

This assay is used to assess the migratory capacity of cells in response to a chemoattractant.

-

Chamber Setup: Place a Transwell insert with a porous membrane (e.g., 8 µm pores) into the wells of a 24-well plate.

-

Chemoattractant: Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.

-

Cell Seeding: Seed cells, pre-treated with the hyaluronan pathway inhibitor, in serum-free medium in the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours) at 37°C.

-

Cell Staining: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.

-

Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

Conclusion

The targeted inhibition of the hyaluronan pathway holds significant therapeutic potential across a range of diseases. A thorough understanding of the molecular mechanisms of action, including the specific enzymatic targets and the downstream signaling consequences, is paramount for the rational design and development of novel inhibitors. This technical guide provides a foundational framework for researchers and clinicians working to harness the therapeutic promise of modulating this critical biological pathway.

References

- 1. The Content and Size of Hyaluronan in Biological Fluids and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hyaluronan Regulates Cell Behavior: A Potential Niche Matrix for Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hyaluronan biology: A complex balancing act of structure, function, location and context - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hyaluronan: molecular size-dependent signaling and biological functions in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hyaluronan Synthase 1: A Mysterious Enzyme with Unexpected Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hyaluronan synthase - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Hyaluronic Acid: Molecular Mechanisms and Therapeutic Trajectory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. researchgate.net [researchgate.net]

- 12. Hyaluronan: Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

A New Small Molecule Inhibitor of Hyaluronan Synthesis, DDIT, for Targeting Breast Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Breast cancer remains a significant global health challenge, with an urgent need for novel therapeutic strategies. One promising avenue of research is the targeting of the tumor microenvironment, in which the glycosaminoglycan hyaluronan plays a pivotal role. Elevated levels of hyaluronan in breast tumors are correlated with aggressive disease progression, metastasis, and poor patient survival.[1][2] Hyaluronan, synthesized by hyaluronan synthases (HAS), promotes cancer cell proliferation, migration, invasion, and the maintenance of cancer stem cell populations.[1][3] This technical guide provides an in-depth overview of a novel small molecule inhibitor of hyaluronan synthesis, 5′-Deoxy-5′-(1,3-Diphenyl-2-Imidazolidinyl)-Thymidine (DDIT). DDIT, a thymidine analog, has demonstrated potent and selective inhibition of hyaluronan synthesis in breast cancer cells, surpassing the efficacy of the well-known inhibitor 4-methylumbelliferone (4-MU).[1] This document details the quantitative efficacy of DDIT, the experimental protocols for its evaluation, and its proposed mechanism of action, offering a comprehensive resource for researchers and drug development professionals in oncology.

Quantitative Data Presentation

The anti-tumorigenic properties of DDIT have been quantified across various in vitro models of breast cancer. The following tables summarize the key findings, providing a clear comparison of the efficacy of DDIT against the established hyaluronan synthesis inhibitor, 4-MU.

Table 1: Inhibition of Hyaluronan Synthesis

| Cell Line | Treatment | Concentration | % Inhibition of Hyaluronan Secretion |

| Hs578T | DDIT | 80 µM | ~80% |

| 4-MU | 1 mM | ~60% | |

| MDA-MB-231 (Parental) | DDIT | 80 µM | ~75% |

| 4-MU | 1 mM | ~50% | |

| MDA-MB-231 (Bone-seeking) | DDIT | 80 µM | ~85% |

| 4-MU | 1 mM | ~55% | |

| A549 (Lung Adenocarcinoma) | DDIT | 80 µM | ~70% |

| 4-MU | 1 mM | ~40% | |

| U-251MG (Glioma) | DDIT | 100 µM | ~90% |

| 4-MU | 1 mM | ~80% |

Table 2: Dose-Dependent Inhibition of Hyaluronan Synthesis in Hs578T Cells

| Inhibitor | IC50 |

| DDIT | ~40 µM |

| 4-MU | ~500 µM |

Table 3: Effects of DDIT on Breast Cancer Cell Phenotypes

| Assay | Cell Line | Treatment | Concentration | Observed Effect |

| Proliferation | Hs578T | DDIT | 80 µM | ~50% reduction in cell number after 72h |

| Migration (Wound Healing) | Hs578T | DDIT | 80 µM | ~25% reduction in cell migration |

| Invasion (Collagen Type I Matrix) | Hs578T | DDIT | 80 µM | Strong inhibition of invasion |

| Mammosphere Formation | Hs578T | DDIT | Not specified | Reduction in sphere forming efficiency |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide the protocols for the key experiments cited in the evaluation of DDIT.

Cell Culture

Human breast cancer cell lines Hs578T and MDA-MB-231 (parental and a bone-seeking clone), human lung adenocarcinoma A549 cells, and human glioma U-251MG cells were cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified atmosphere of 5% CO2 at 37°C.

Hyaluronan Quantification Assay

-

Cells were seeded in 24-well plates and grown to near confluence.

-

The culture medium was replaced with serum-free medium containing the vehicle (DMSO), DDIT, or 4-MU at the indicated concentrations.

-

After 24 hours of incubation, the conditioned medium was collected.

-

The concentration of hyaluronan in the medium was determined using a commercially available hyaluronan-specific ELISA-like assay kit, following the manufacturer's instructions.

-

The amount of secreted hyaluronan was normalized to the total protein content of the cell lysates.

Cell Proliferation Assay

-

Cells were seeded in 96-well plates at a density of 5,000 cells per well.

-

After 24 hours, the medium was replaced with fresh medium containing various concentrations of DDIT or vehicle.

-

Cells were incubated for 72 hours.

-

Cell proliferation was assessed using a tetrazolium-based colorimetric assay (e.g., WST-1 or MTT). The absorbance was measured at 450 nm using a microplate reader.

-

The results were expressed as a percentage of the vehicle-treated control.

Wound Healing Migration Assay

-

Cells were grown to confluence in 6-well plates.

-

A sterile 200 µL pipette tip was used to create a linear scratch ("wound") in the cell monolayer.

-

The detached cells were removed by washing with phosphate-buffered saline (PBS).

-

The cells were then incubated in serum-free medium containing DDIT or vehicle.

-

Images of the wound were captured at 0 and 12 hours using a phase-contrast microscope.

-

The wound closure was quantified by measuring the area of the scratch at both time points using image analysis software (e.g., ImageJ).

Invasion Assay

-

Breast cancer cells were grown in collagen type I matrices.

-

Cells were treated with DDIT or 4-MU.

-

The extent of cell invasion into the collagen matrix was monitored and quantified.

Mammosphere Formation Assay

-

Single-cell suspensions of Hs578T cells were plated in ultra-low attachment 6-well plates at a density of 1,000 cells/mL.

-

Cells were cultured in serum-free DMEM/F12 medium supplemented with B27, epidermal growth factor (EGF), and basic fibroblast growth factor (bFGF).

-

DDIT or 4-MU was added to the culture medium at the time of seeding.

-

After 7-10 days, the number and size of the formed mammospheres were quantified using a microscope.

-

Sphere forming efficiency (SFE) was calculated as (number of mammospheres / number of seeded cells) x 100%.

RNA Isolation and RT-qPCR

-

Hs578T cells were treated with DDIT (80 µM) or 4-MU (1 mM) for 24 hours in serum-free medium.

-

Total RNA was isolated using a commercially available RNA isolation kit.

-

cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit.

-

Real-time quantitative PCR (RT-qPCR) was performed using a SYBR Green-based assay on a real-time PCR system.

-

The relative mRNA expression levels of HAS1, HAS2, HAS3, hyaluronidases, and hyaluronan receptors were calculated using the 2^-ΔΔCt method, with GAPDH as the housekeeping gene.

Mandatory Visualizations

Signaling Pathways and Mechanism of Action

DDIT acts as a potent inhibitor of hyaluronan synthesis. While its precise molecular mechanism is still under investigation, it is proposed to interfere with the function of hyaluronan synthases (HAS), particularly HAS2, which is often the predominant isoform in aggressive breast cancer cells.[1] The resulting depletion of hyaluronan in the tumor microenvironment leads to a cascade of anti-tumorigenic effects. The interaction of hyaluronan with its primary receptor, CD44, is a critical driver of cancer progression, activating downstream signaling pathways such as ERK1/2 MAP-kinase and AKT, which promote cell survival, proliferation, migration, and invasion.[3] By reducing the available hyaluronan, DDIT effectively dampens these pro-tumorigenic signals. Furthermore, DDIT has been observed to decrease the expression of TMEM2 and CD44s.[2]

Caption: Proposed mechanism of DDIT action.

Experimental Workflow

The investigation of DDIT followed a logical progression from initial screening to detailed characterization of its effects on breast cancer cell biology. This workflow provides a template for the evaluation of novel anti-cancer compounds targeting the tumor microenvironment.

Caption: Experimental workflow for DDIT evaluation.

Conclusion

DDIT represents a promising new lead compound for the development of anti-cancer therapeutics targeting hyaluronan synthesis. Its superior potency compared to 4-MU and its significant anti-tumorigenic effects in vitro highlight its potential for the treatment of aggressive breast cancers, particularly triple-negative breast cancer, where hyaluronan levels are often elevated.[1][4] Further investigation into the precise molecular mechanism of DDIT, its in vivo efficacy, and its pharmacokinetic and pharmacodynamic properties are warranted to advance this compound towards clinical application. This technical guide provides a foundational resource for researchers to build upon these important findings.

References

- 1. Identification of a Small Molecule Inhibitor of Hyaluronan Synthesis, DDIT, Targeting Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. identification-of-a-small-molecule-inhibitor-of-hyaluronan-synthesis-ddit-targeting-breast-cancer-cells - Ask this paper | Bohrium [bohrium.com]

- 4. Cancers | Free Full-Text | Identification of a Small Molecule Inhibitor of Hyaluronan Synthesis, DDIT, Targeting Breast Cancer Cells [mdpi.com]

In Vitro Characterization of Hyaluronan Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Hyaluronan (HA), a major glycosaminoglycan component of the extracellular matrix, plays a pivotal role in numerous physiological and pathological processes, including tissue hydration, wound healing, inflammation, and cancer.[1][2][3] The biological functions of HA are critically dependent on its molecular weight.[1][4] High-molecular-weight HA is generally associated with tissue integrity and anti-inflammatory responses, while low-molecular-weight fragments can trigger pro-inflammatory and pro-angiogenic signaling.[3][4] The degradation of HA is primarily mediated by a family of enzymes known as hyaluronidases. Consequently, inhibitors of hyaluronidases are of significant interest as potential therapeutic agents for a range of diseases. This guide provides a comprehensive overview of the in vitro characterization of compounds that modulate hyaluronan pathways, with a focus on hyaluronidase inhibitors.

While a specific compound designated "Hyaluronan-IN-1" was not identified in the public scientific literature, this guide outlines the essential in vitro assays and characterization workflows applicable to any novel hyaluronan modulator or hyaluronidase inhibitor.

Quantitative Data on Hyaluronidase Inhibitors

The inhibitory activity of various compounds against different types of hyaluronidases is a critical aspect of their in vitro characterization. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. Below are tables summarizing reported IC50 values for different classes of hyaluronidase inhibitors.

Table 1: IC50 Values of Poly (styrene-4-sulfonate) (PSS) Inhibitors Against Hyaluronidases [5]

| Inhibitor (by Molecular Weight) | Target Enzyme | IC50 (µM) |

| PSS 990,000 | HYAL-1 | 0.0096 |

| PSS 990,000 | Testicular Hyaluronidase | 0.042 |

| PSS 210 | HYAL-1 | No Inhibition |

| PSS 210 | Testicular Hyaluronidase | No Inhibition |

Table 2: IC50 Values of O-sulfated Hyaluronan (sHA) Derivatives Against HYAL-1 [5]

| Inhibitor | Target Enzyme | IC50 (µM) |

| sHA 2.0 | HYAL-1 | 0.019 |

| sHA 2.75 | HYAL-1 | 0.0083 |

Table 3: IC50 Values of Coumarin and Chitin Synthesis Inhibitors Against Hyaluronan Deposition [6]

| Inhibitor | Target Process | IC50 (µM) |

| Etoxazole | Hyaluronan Deposition | 4.21 ± 3.82 |

| Buprofezin | Hyaluronan Deposition | 1.24 ± 0.87 |

| Triflumuron | Hyaluronan Deposition | 1.48 ± 1.44 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. The following sections describe key experimental protocols for characterizing hyaluronan modulators.

Hyaluronidase Inhibition Assay (Turbidimetric Method)

This assay is a common method for screening and characterizing hyaluronidase inhibitors. It measures the enzymatic activity of hyaluronidase by quantifying the amount of undigested hyaluronic acid, which forms a precipitate upon the addition of a stop reagent.

Materials:

-

Hyaluronidase enzyme (e.g., bovine testicular hyaluronidase)

-

Hyaluronic acid (Substrate)

-

Assay Buffer

-

Enzyme Buffer

-

Stop Reagent

-

Test compounds (potential inhibitors)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 600 nm

Procedure:

-

Enzyme Preparation: Prepare a stock solution of hyaluronidase in Enzyme Buffer. The optimal concentration should be determined empirically to achieve a significant decrease in turbidity in the absence of an inhibitor.

-

Test Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the reaction does not interfere with enzyme activity (typically ≤1% v/v DMSO).

-

Assay Setup: In a 96-well plate, add the following to designated wells:

-

Blank (No Enzyme Control): 40 µL of purified water.

-

Control (No Inhibitor): 40 µL of hyaluronidase solution.

-

Inhibitor Wells: 20 µL of test compound solution and 20 µL of hyaluronidase solution.

-

-

Substrate Addition: Add 20 µL of the hyaluronic acid substrate to all wells except a "No Substrate Control" well.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for the enzymatic reaction.

-

Stopping the Reaction: Add 200 µL of Stop Reagent to all wells. This will halt the enzymatic reaction and induce turbidity with the remaining undigested hyaluronic acid.

-

Measurement: Read the absorbance of the plate at 600 nm (OD600) using a microplate reader. The turbidity is inversely proportional to the hyaluronidase activity.

-

Data Analysis: Calculate the percent inhibition for each test compound concentration relative to the control. The IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Cell Viability Assay (MTT Assay)

It is essential to assess the cytotoxicity of test compounds to ensure that the observed inhibitory effects are not due to cell death. The MTT assay is a colorimetric assay that measures cellular metabolic activity.

Materials:

-

Cell line (e.g., NIH3T3 fibroblasts)

-

Complete cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound solvent).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle control. This allows for the determination of the compound's effect on cell viability.

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams created using the DOT language are provided below to illustrate key concepts and workflows in the in vitro characterization of hyaluronan modulators.

Caption: Workflow for Hyaluronidase Inhibitor Screening.

Caption: Hyaluronan Signaling and Point of Inhibition.

References

- 1. Hyaluronan: molecular size-dependent signaling and biological functions in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hyaluronan: biosynthesis and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hyaluronan, a Crucial Regulator of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hyaluronan in the experimental injury of the cartilage: biochemical action and protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential selectivity of hyaluronidase inhibitors toward acidic and basic hyaluronidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

The Effect of 4-Methylumbelliferone (4-MU) on Hyaluronan Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyaluronan (HA), a major glycosaminoglycan component of the extracellular matrix, is intrinsically involved in a multitude of physiological and pathological processes, including cell proliferation, migration, inflammation, and cancer. The synthesis of this linear polysaccharide is orchestrated by a family of enzymes known as hyaluronan synthases (HAS). Given the pivotal role of HA in disease progression, particularly in oncology and inflammatory disorders, the inhibition of its production has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the effects of 4-methylumbelliferone (4-MU), a well-characterized inhibitor of hyaluronan synthesis, on HA production.[1][2][3] 4-MU, also known as hymecromone, is a coumarin derivative that has been extensively studied for its anti-tumor, anti-inflammatory, and anti-fibrotic properties, which are largely attributed to its ability to suppress hyaluronan synthesis.[3][4]

Mechanism of Action of 4-Methylumbelliferone (4-MU)

4-Methylumbelliferone exerts its inhibitory effect on hyaluronan synthesis through a dual mechanism of action. Firstly, it acts as a competitive substrate for UDP-glucuronyltransferases, leading to the depletion of the cellular pool of UDP-glucuronic acid (UDP-GlcUA), a crucial precursor for HA synthesis.[5][6] Secondly, 4-MU has been shown to downregulate the mRNA expression of hyaluronan synthase enzymes (HAS), particularly HAS2 and HAS3.[2][6] This multifaceted approach makes 4-MU a potent inhibitor of overall hyaluronan production.

Quantitative Data on the Efficacy of 4-Methylumbelliferone (4-MU)

The inhibitory effect of 4-MU on hyaluronan production has been quantified in various cell lines and preclinical models. The following table summarizes key quantitative data from the literature.

| Cell Line/Model | 4-MU Concentration | Percentage Inhibition of Hyaluronan Synthesis | IC50 Value | Reference |

| NIH3T3 cells | Not specified | Not specified | 8.68 ± 1.6 μΜ | [7] |

| A2058 melanoma, MCF-7 and MDA-MB-361 breast, SKOV-3 ovarian, UT-SCC118 squamous carcinoma cells | Not specified | 22-80% | Not specified | [6] |

| Hs578T breast cancer cell mammospheres | Not specified | ~90% | Not specified | [1] |

| Pancreatic cancer cells (MIA PaCa-2) | 0.5 mM | Significant suppression of pericellular HA matrix | Not specified | [8] |

Signaling Pathways Modulated by 4-Methylumbelliferone (4-MU)

The inhibition of hyaluronan synthesis by 4-MU has downstream effects on various signaling pathways that are regulated by HA. Hyaluronan exerts its biological functions by binding to cell surface receptors, primarily CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM). The interaction of HA with these receptors can activate intracellular signaling cascades involved in cell growth, proliferation, and migration. By reducing the availability of HA, 4-MU can indirectly modulate these pathways.

References

- 1. Identification of a Small Molecule Inhibitor of Hyaluronan Synthesis, DDIT, Targeting Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The hyaluronan synthesis inhibitor 4-methylumbelliferone exhibits antitumor effects against mesenchymal-like canine mammary tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Hymecromone used for? [synapse.patsnap.com]

- 5. Characteristics of Hyaluronan Synthesis Inhibition by 4-Methylumbelliferone in Orbital Fibroblasts | IOVS | ARVO Journals [iovs.arvojournals.org]

- 6. 4-Methylumbelliferone inhibits hyaluronan synthesis by depletion of cellular UDP-glucuronic acid and downregulation of hyaluronan synthase 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of hyaluronan secretion by novel coumarin compounds and chitin synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Methylumbelliferone Suppresses Hyaluronan Synthesis and Tumor Progression in SCID Mice Intra-abdominally Inoculated With Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Hyaluronan in Cancer Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyaluronan (HA), a major component of the extracellular matrix, plays a pivotal role in cancer progression. Its interactions with cell surface receptors, primarily CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM), trigger a cascade of intracellular signaling events that drive tumor growth, invasion, metastasis, and drug resistance.[1][2][3] This technical guide provides an in-depth overview of the core signaling pathways modulated by hyaluronan in cancer cells. While this document addresses the broad role of hyaluronan, it is important to note that a specific inhibitor termed "Hyaluronan-IN-1" is not prominently documented in the scientific literature. The focus of this guide is therefore on the well-established mechanisms of hyaluronan itself.

Core Signaling Pathways Modulated by Hyaluronan

Hyaluronan's influence on cancer cell behavior is predominantly mediated through the activation of key signaling pathways that regulate cell proliferation, survival, motility, and angiogenesis. The interaction of HA with its receptors, CD44 and RHAMM, initiates these cascades.[4][5]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth.[2] Upon HA binding to CD44, PI3K is recruited and activated, leading to the phosphorylation and activation of Akt.[6][7] Activated Akt, in turn, phosphorylates a multitude of downstream targets that promote cell survival by inhibiting apoptosis and stimulate cell cycle progression.[4][8] Furthermore, this pathway has been implicated in the development of chemoresistance, in part by upregulating the expression of multidrug resistance transporters like MDR1 (P-glycoprotein).[1][8] Constitutively active PI3K has been shown to significantly increase hyaluronan production, suggesting a positive feedback loop that enhances drug resistance.[8]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling route activated by HA-receptor interactions, playing a significant role in cell proliferation and differentiation.[9] The binding of HA to CD44 can lead to the activation of the Ras-Raf-MEK-ERK cascade.[4][7] Phosphorylated ERK translocates to the nucleus and activates transcription factors that regulate the expression of genes involved in cell cycle progression, such as cyclin D1.[4][9] In some contexts, RHAMM can also interact with and activate ERK1/2 to promote cell motility.[5]

FAK and Src Signaling

Focal Adhesion Kinase (FAK) and Src family kinases are key regulators of cell adhesion, migration, and invasion. Hyaluronan, through its interaction with CD44 and RHAMM, can activate FAK and Src.[4][10] This activation leads to the phosphorylation of downstream substrates, resulting in the remodeling of the actin cytoskeleton, formation of focal adhesions, and enhanced cell motility.[4] FAK can also influence cell survival and proliferation.[10]

Quantitative Data on Hyaluronan's Effects

While specific quantitative data for a compound named "this compound" is not available, the literature provides data on the effects of modulating hyaluronan levels or its interactions in various cancer cell lines.

| Cell Line | Treatment/Condition | Effect | Pathway Implicated |

| HTB-26 (Breast Cancer) | Compound 1 | IC50: 10-50 µM | Not specified |

| PC-3 (Prostate Cancer) | Compound 1 | IC50: 10-50 µM | Not specified |

| HepG2 (Hepatocellular Carcinoma) | Compound 1 | IC50: 10-50 µM | Not specified |

| HCT116 (Colorectal Cancer) | Compound 1 | IC50: 22.4 µM | Not specified |

| HCT116 (Colorectal Cancer) | Compound 2 | IC50: 0.34 µM | Not specified |

| U937 (Macrophage) | Hyaluronan (2700 kDa) | Inhibition of LPS-induced IL-6 production | PI3K/Akt, NF-κB |

| Hs578T (Breast Cancer) | Immobilized Hyaluronan | Increased haptotactic migration (100-170%) | Not specified |

| Hs578T (Breast Cancer) | Soluble Hyaluronan | Increased CD44 expression | Not specified |

| MDA-MB-231 (Breast Cancer) | Soluble Hyaluronan | Increased CD44 expression | Not specified |

Note: Compounds 1 and 2 are mentioned in one of the search results as having cytotoxic effects on various cancer cell lines, with their IC50 values provided.[11] However, their direct relationship to hyaluronan signaling is not explicitly stated.

Experimental Protocols

Investigating the role of hyaluronan in cancer cell signaling involves a variety of standard molecular and cell biology techniques.

Western Blotting

Objective: To detect and quantify the expression and phosphorylation status of key signaling proteins (e.g., Akt, ERK, FAK) in response to hyaluronan treatment.

Methodology:

-

Cell Lysis:

-

Culture cancer cells to the desired confluency and treat with hyaluronan or control vehicle for the specified time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[12]

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.[13]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

Sample Preparation:

-

SDS-PAGE:

-

Load equal amounts of protein per lane onto a polyacrylamide gel.

-

Run the gel to separate proteins by molecular weight.[13]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

-

-

Blocking:

-

Antibody Incubation:

-

Detection:

-

Wash the membrane with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[12]

-

-

Analysis:

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

-

Cell Viability/Proliferation Assay (MTT or AlamarBlue)

Objective: To assess the effect of hyaluronan on cancer cell viability and proliferation.

Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of hyaluronan or control vehicle.

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 24, 48, 72 hours).[16]

-

-

Reagent Addition:

-

Add MTT or AlamarBlue reagent to each well and incubate for 1-4 hours.[16]

-

-

Measurement:

-

For MTT, add a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength.

-

For AlamarBlue, measure the fluorescence or absorbance.[17]

-

-

Analysis:

-

Calculate cell viability as a percentage relative to the control-treated cells.

-

Cell Migration/Invasion Assay (Boyden Chamber or Transwell Assay)

Objective: To evaluate the effect of hyaluronan on the migratory and invasive potential of cancer cells.

Methodology:

-

Chamber Preparation:

-

Use a Boyden chamber with a porous membrane. For invasion assays, coat the membrane with a basement membrane extract (e.g., Matrigel).

-

-

Cell Seeding:

-

Seed cancer cells in the upper chamber in serum-free medium.

-

-

Chemoattractant:

-

Add medium containing a chemoattractant (e.g., serum) and/or hyaluronan to the lower chamber.

-

-

Incubation:

-

Incubate for a period that allows for cell migration/invasion (e.g., 12-48 hours).

-

-

Cell Removal:

-

Remove non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

-

Staining and Visualization:

-

Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with a stain like crystal violet.

-

Visualize and count the stained cells under a microscope.

-

-

Analysis:

-

Quantify the number of migrated/invaded cells per field of view.

-

Conclusion

Hyaluronan is a critical regulator of the tumor microenvironment, activating multiple signaling pathways that promote cancer cell proliferation, survival, motility, and chemoresistance. The PI3K/Akt, MAPK/ERK, and FAK/Src pathways are central to mediating these effects. A thorough understanding of these signaling networks and the experimental methodologies to study them is essential for the development of novel therapeutic strategies that target hyaluronan-mediated cancer progression. While a specific inhibitor named "this compound" is not well-documented, the broader field of hyaluronan biology in cancer presents numerous opportunities for therapeutic intervention.

References

- 1. Hyaluronan: a constitutive regulator of chemoresistance and malignancy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differing Roles of Hyaluronan Molecular Weight on Cancer Cell Behavior and Chemotherapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hyaluronan in the Cancer Cells Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hyaluronan Regulates Cell Behavior: A Potential Niche Matrix for Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. researchgate.net [researchgate.net]

- 7. Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Differential Activation of ERK and Rac Mediates the Proliferative and Anti-proliferative Effects of Hyaluronan and CD44 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hyaluronic acid and proteoglycan link protein 1 suppresses platelet‑derived growth factor-BB-induced proliferation, migration, and phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bio-rad.com [bio-rad.com]

- 13. docs.abcam.com [docs.abcam.com]

- 14. cdn.hellobio.com [cdn.hellobio.com]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. delaviesciences.com [delaviesciences.com]

- 17. Hyaluronic acid increases tendon derived cell viability and collagen type I expression in vitro: Comparative study of four different Hyaluronic acid preparations by molecular weight - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Toxicological Landscape of Hyaluronan-Based Compounds: A Guide for Researchers

A comprehensive review of the preliminary toxicity data for hyaluronan and its derivatives, providing essential insights for the development of novel compounds such as Hyaluronan-IN-1.

Disclaimer: Publicly available information on a specific molecule designated "this compound" is not available at the time of this publication. Therefore, this guide provides a comprehensive overview of the preliminary toxicity of the broader class of hyaluronan-based compounds. This information is intended to serve as a foundational resource for researchers and drug development professionals working with novel hyaluronan derivatives.

Hyaluronan (HA), also known as hyaluronic acid, is a naturally occurring glycosaminoglycan with a wide range of applications in medicine and cosmetics due to its biocompatibility and viscoelastic properties.[1][2][3] The safety profile of various forms of hyaluronan has been extensively studied, revealing a generally low-risk profile. However, the biological effects of HA can be dependent on its molecular weight, with high-molecular-weight HA often being anti-inflammatory and immunosuppressive, while low-molecular-weight fragments can be pro-inflammatory.[2][3][4] This guide summarizes key preliminary toxicity data, experimental protocols, and relevant biological pathways to inform the development of new hyaluronan-based therapeutics.

Quantitative Toxicity Data

The available toxicological data for various hyaluronan compounds consistently demonstrate a low order of acute toxicity across different routes of administration. The following table summarizes key quantitative findings from preclinical studies.

| Compound | Test Species | Route of Administration | Toxicity Metric | Value | Reference |

| Sodium Hyaluronate | Rat | Oral | LD50 | >800 mg/kg | [5] |

| Hyaluronic Acid | ICR Mice | Oral | Acute Toxicity | No deaths at >1200 mg/kg | [6][7] |

| Sodium Hyaluronate | Mice | Oral | Acute Toxicity | No signs of toxicity at up to 15,000 mg/kg | [6] |

| Sodium Hyaluronate | Rats | Oral | Acute Toxicity | No signs of toxicity at up to 5280 mg/kg | [6] |

| Sodium Hyaluronate | Wistar Rats | Oral (30-day) | Short-term Toxicity | No signs of toxicity at up to 1500 mg/kg bw | [6][7] |

| Sodium Hyaluronate | Wistar Rats | Oral (90-day) | Subchronic Toxicity | No signs of toxicity at up to 1000 mg/kg bw/d | [6][7] |

| Sodium Hyaluronate | Wistar Rats | Oral (90-day, in corn oil) | Subchronic Toxicity | No signs of toxicity at up to 1333 mg/kg bw/d | [6][7] |

Key Experimental Protocols

The assessment of hyaluronan toxicity involves a range of standard toxicological assays. Below are detailed methodologies for key experiments cited in the literature.

Acute Oral Toxicity Study

-

Objective: To determine the median lethal dose (LD50) and observe signs of toxicity after a single high dose of the test substance.

-

Test Species: Typically rodents, such as ICR mice or Sprague-Dawley rats.[6]

-

Methodology:

-

Animals are fasted overnight prior to dosing.

-

The test substance (e.g., Hyaluronic Acid) is administered via oral gavage at a specified dose (e.g., >1200 mg/kg).[6]

-

A control group receives the vehicle (e.g., distilled water).

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for a period of 14 days.

-

At the end of the observation period, a gross necropsy is performed on all animals.

-

Dermal Irritation and Sensitization Study

-

Objective: To assess the potential of a substance to cause skin irritation and allergic contact sensitization.

-

Test Species: Guinea pigs or mice.

-

Methodology (Dermal Irritation):

-

Methodology (Contact Sensitization):

-

Induction Phase: The test substance is applied to the skin to induce a potential allergic response.[8]

-

Challenge Phase: After a two-week non-dosing period, the substance is reapplied to a different skin site.[8]

-

The challenge site is observed for signs of a hypersensitivity reaction (erythema and edema).[8]

-

Signaling Pathways and Mechanisms of Action

The biological activity of hyaluronan is mediated through its interaction with cell surface receptors, primarily CD44, the Receptor for Hyaluronate-Mediated Motility (RHAMM), and Intercellular Adhesion Molecule-1 (ICAM-1).[5][9] The size of the HA molecule plays a critical role in determining the downstream signaling and biological response.

Caption: Hyaluronan signaling is dependent on molecular weight.

The diagram above illustrates how high-molecular-weight HA generally promotes tissue homeostasis and an anti-inflammatory response through its interaction with receptors like CD44.[2][3] In contrast, low-molecular-weight HA fragments can trigger pro-inflammatory and pro-angiogenic signaling cascades.[2][3][4] Understanding these differential effects is crucial for the toxicological assessment of any new hyaluronan-based compound.

Experimental Workflow for Preclinical Toxicity Assessment

A logical workflow for the preliminary toxicological evaluation of a novel hyaluronan-based compound like this compound is outlined below.

Caption: Preclinical toxicity assessment workflow for novel hyaluronan compounds.

This workflow provides a systematic approach to characterizing the safety profile of a new chemical entity. It begins with in vitro assays to screen for potential liabilities before moving to in vivo studies to assess systemic and local toxicity, as well as immunogenic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Hyaluronan as a Prominent Biomolecule with Numerous Applications in Medicine [mdpi.com]

- 3. Hyaluronan: Sources, Structure, Features and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hyaluronic Acid: Known for Almost a Century, but Still in Vogue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. cir-safety.org [cir-safety.org]

- 7. cir-safety.org [cir-safety.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Hyaluronic Acid: Molecular Mechanisms and Therapeutic Trajectory - PMC [pmc.ncbi.nlm.nih.gov]

Hyaluronan-IN-1: A Technical Guide to Solubility and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility and stability testing protocols for Hyaluronan-IN-1, a peptide-based inhibitor of hyaluronan. Due to the limited publicly available data for this compound, this document utilizes a representative 12-amino acid peptide hyaluronan inhibitor, Pep-1, as a case study to delineate the principles and methodologies for characterization. The guide offers detailed experimental protocols for solubility and stability assessment, presents data in structured tables, and includes visual representations of relevant signaling pathways and experimental workflows to support researchers and drug development professionals in their investigations of this class of compounds.

Introduction

Hyaluronan (HA), a major glycosaminoglycan component of the extracellular matrix, plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and inflammation.[1] The biological functions of HA are often mediated through its interaction with cell surface receptors such as CD44 and RHAMM (Receptor for Hyaluronan-Mediated Motility).[1][2] Consequently, inhibitors of the hyaluronan pathway are of significant interest in therapeutic development, particularly in oncology and inflammatory diseases.[3][4]

This compound is a peptide-based inhibitor designed to disrupt HA-mediated signaling. As with any peptide therapeutic candidate, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, preclinical studies, and eventual clinical application.[5][6][7] This guide provides a comprehensive framework for evaluating the solubility and stability of this compound, using the well-characterized 12-mer peptide HA inhibitor, Pep-1 (GAHWQFNALTVR), as a surrogate for methodological illustration.[8]

Solubility Testing

The solubility of a peptide is influenced by its amino acid composition, sequence, and the physicochemical properties of the solvent, such as pH and ionic strength.[5][9] A systematic approach to solubility testing is crucial for identifying suitable formulation vehicles.

Predicted Solubility Profile of a Representative Peptide (Pep-1)

The initial assessment of a peptide's solubility can be guided by its amino acid sequence.[10][11][12][13] By assigning charges to the acidic and basic residues, a net charge at a given pH can be calculated to predict its behavior in different solvents.

| Parameter | Value | Interpretation |

| Amino Acid Sequence | GAHWQFNALTVR | - |

| Net Charge at pH 7 | +1 | The peptide is basic and likely soluble in slightly acidic to neutral aqueous solutions. |

| Hydrophobic Residue Content | 50% (A, W, F, L, V) | The high percentage of hydrophobic residues may limit aqueous solubility and necessitate the use of organic co-solvents. |

Note: This table presents a predicted solubility profile for the representative peptide Pep-1. Actual quantitative solubility of this compound must be determined experimentally.

Experimental Protocol for Solubility Determination

This protocol outlines a systematic approach to determine the solubility of a peptide inhibitor in various solvents relevant to pharmaceutical development.

Objective: To determine the saturation solubility of the peptide in various aqueous and organic solvents.

Materials:

-

Lyophilized peptide

-

Solvents: Deionized water, Phosphate Buffered Saline (PBS) pH 7.4, 0.9% Saline, 5% Dextrose in Water (D5W), Dimethyl Sulfoxide (DMSO), Ethanol.

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

Methodology:

-

Preparation of Stock Solutions: Prepare stock solutions of the peptide in each solvent at a high concentration (e.g., 10 mg/mL).

-

Equilibration: Gently vortex the solutions and allow them to equilibrate at a controlled temperature (e.g., 25°C) for 24 hours to ensure saturation.

-

Separation of Undissolved Peptide: Centrifuge the solutions at high speed (e.g., 15,000 x g) for 15 minutes to pellet any undissolved peptide.

-

Quantification: Carefully collect the supernatant and determine the concentration of the dissolved peptide using a validated analytical method, such as RP-HPLC with UV detection at an appropriate wavelength (e.g., 214 nm or 280 nm).

-

Data Analysis: Express the solubility as mg/mL or µg/mL.

Workflow for Peptide Solubility Testing

Caption: Workflow for determining peptide solubility.

Stability Testing

Peptide stability is a critical parameter that influences storage conditions, shelf-life, and in vivo performance.[14][15][16] Degradation can occur through various chemical and physical pathways, including hydrolysis, oxidation, and aggregation.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

| Stress Condition | Purpose | Typical Conditions |

| Acid Hydrolysis | To assess degradation in acidic environments. | 0.1 M HCl, 60°C, 24 hours |

| Base Hydrolysis | To assess degradation in alkaline environments. | 0.1 M NaOH, 60°C, 24 hours |

| Oxidation | To evaluate susceptibility to oxidative degradation. | 3% H₂O₂, room temperature, 24 hours |

| Thermal Stress | To assess the impact of elevated temperatures. | 60°C, 75% RH, 7 days |

| Photostability | To evaluate sensitivity to light. | ICH Q1B guidelines |

Note: This table provides representative conditions for forced degradation studies. Specific conditions should be optimized for this compound.

Experimental Protocol for Stability Assessment in Solution

This protocol describes a method for evaluating the stability of a peptide inhibitor in a buffered solution over time.

Objective: To assess the chemical stability of the peptide in an aqueous formulation under defined storage conditions.

Materials:

-

Peptide solution in a relevant buffer (e.g., PBS pH 7.4)

-

Temperature and humidity-controlled stability chambers

-

HPLC system with a stability-indicating method

-

pH meter

Methodology:

-

Sample Preparation: Prepare multiple aliquots of the peptide solution at a known concentration.

-

Storage: Store the aliquots in stability chambers under various conditions (e.g., 5°C, 25°C/60% RH, 40°C/75% RH).

-

Time Points: At predetermined time points (e.g., 0, 1, 3, 6, and 12 months), withdraw aliquots for analysis.

-

Analysis: Analyze the samples for:

-

Appearance: Visual inspection for color change or precipitation.

-

pH: Measurement of the solution's pH.

-

Purity and Degradants: Quantification of the parent peptide and any degradation products using a validated stability-indicating HPLC method.

-

-

Data Analysis: Plot the percentage of the remaining parent peptide against time for each storage condition to determine the degradation rate and estimate the shelf-life.

Workflow for Peptide Stability Testing

Caption: Workflow for assessing peptide stability.

Hyaluronan Signaling and Inhibition

Understanding the mechanism of action of this compound requires knowledge of the signaling pathways it aims to inhibit. Hyaluronan, upon binding to its receptors, primarily CD44, can activate downstream signaling cascades that promote cell survival, proliferation, and motility.

Hyaluronan-Mediated Signaling Pathway

Caption: Simplified Hyaluronan signaling pathway and point of inhibition.

Conclusion

The successful development of this compound as a therapeutic agent is contingent upon a comprehensive understanding of its solubility and stability characteristics. This guide provides a foundational framework for researchers and drug development professionals to design and execute robust experimental protocols for these critical assessments. By employing systematic solubility studies and comprehensive stability testing, including forced degradation and long-term stability programs, the necessary data can be generated to support formulation development, define appropriate storage conditions, and ultimately advance this promising class of hyaluronan inhibitors towards clinical applications. It is imperative that specific experimental data for this compound be generated to validate the general principles outlined in this guide.

References

- 1. Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a Small Molecule Inhibitor of Hyaluronan Synthesis, DDIT, Targeting Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The hyaluronic acid inhibitor 4-methylumbelliferone is an NSMase2 activator-role of Ceramide in MU anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Hyaluronan Synthesis in Cancer: A Road Less Travelled | MDPI [mdpi.com]

- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]

- 6. biomedgrid.com [biomedgrid.com]

- 7. biomedgrid.com [biomedgrid.com]

- 8. Development of a peptide inhibitor of hyaluronan-mediated leukocyte trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iscabiochemicals.com [iscabiochemicals.com]

- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 11. biobasic.com [biobasic.com]

- 12. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 13. jpt.com [jpt.com]

- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]

Methodological & Application

Application Notes and Protocols for Hyaluronan-IN-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyaluronan (HA), a major glycosaminoglycan component of the extracellular matrix, is intricately involved in fundamental cellular processes, including proliferation, migration, and signaling.[1] Its dysregulation is a hallmark of various pathologies, particularly cancer and inflammatory diseases, making it a compelling target for therapeutic intervention.[2] Hyaluronan-IN-1 is a bioactive peptide that functions as a hyaluronan inhibitor, offering a targeted approach to modulate HA-mediated cellular events. Unlike hyaluronan synthesis inhibitors, this compound directly interacts with HA, preventing its engagement with cell surface receptors. These application notes provide detailed protocols for the use of this compound in cell culture experiments and compare its mechanism to that of common hyaluronan synthesis inhibitors.

This compound: A Peptide-Based Inhibitor

This compound is a 12-amino acid peptide that acts as a direct inhibitor of hyaluronan.[3]

Mechanism of Action: This peptide specifically binds to soluble, immobilized, and cell-associated forms of hyaluronan. This binding competitively inhibits the interaction of HA with its primary cell surface receptors, such as CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM).[4] By blocking this interaction, this compound effectively abrogates downstream signaling pathways that promote cell adhesion, migration, and proliferation. For instance, it has been shown to almost completely inhibit leukocyte adhesion to HA substrates.[4]

Peptide Sequence: H-Gly-Ala-His-Trp-Gln-Phe-Asn-Ala-Leu-Thr-Val-Arg-OH[3]

Comparison with Hyaluronan Synthesis Inhibitors

For a comprehensive understanding, it is crucial to distinguish this compound from inhibitors of hyaluronan synthesis, such as 4-methylumbelliferone (4-MU) and the more recently identified DDIT.

-

4-Methylumbelliferone (4-MU): This is the most widely used inhibitor of HA biosynthesis.[5] Its primary mechanism involves the depletion of the cellular pool of UDP-glucuronic acid, a crucial substrate for hyaluronan synthases (HAS).[1] Additionally, 4-MU can downregulate the expression of HAS enzymes.[1]

-

DDIT (5′-Deoxy-5′-(1,3-Diphenyl-2-Imidazolidinyl)-Thymidine): A newer, more potent small molecule inhibitor of hyaluronan synthesis.[6]

The key difference lies in their point of intervention: this compound acts extracellularly by binding to existing HA, while synthesis inhibitors act intracellularly to prevent the production of new HA.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of various hyaluronan inhibitors for easy comparison.

| Inhibitor | Target | Cell Line(s) | IC50 / Effective Concentration | Reference(s) |

| This compound | Hyaluronan (binding inhibitor) | Various | Data not available in IC50 format¹ | [4] |

| 4-Methylumbelliferone (4-MU) | Hyaluronan Synthesis (HAS inhibitor) | NIH3T3 | 8.68 ± 1.6 µM | [5] |

| Glioblastoma (U251) | 50% inhibition at ~500 µM (XTT assay) | [7] | ||

| Glioblastoma (LN229) | 50% inhibition at ~750 µM (XTT assay) | [7] | ||

| DDIT | Hyaluronan Synthesis (HAS inhibitor) | Breast Cancer (Hs578T) | >10-fold more potent than 4-MU | [6][8] |

| Coumarin Compound VII | Hyaluronan Synthesis (HAS inhibitor) | NIH3T3 | 1.69 ± 0.75 µM | [5] |

| Buprofezin | Hyaluronan Synthesis (HAS inhibitor) | NIH3T3 | 1.24 ± 0.87 µM | [5] |

| Triflumuron | Hyaluronan Synthesis (HAS inhibitor) | NIH3T3 | 1.48 ± 1.44 µM | [5] |

¹Qualitative data indicates inhibition of leukocyte adhesion. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and assay.

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound

This protocol outlines the basic steps for treating cultured cells with the this compound peptide.

Materials:

-

This compound peptide

-

Sterile, nuclease-free water or appropriate buffer for peptide reconstitution

-

Complete cell culture medium appropriate for the cell line

-

Cells of interest cultured in flasks or plates

Procedure:

-

Reconstitution of this compound: Reconstitute the lyophilized peptide in sterile, nuclease-free water or a recommended buffer to create a stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for optimal growth and the desired confluency at the time of treatment.

-

Treatment Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 50, 100 µM) to determine the optimal concentration for your specific cell line and assay.

-

Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the peptide solvent).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂). The incubation time will depend on the specific assay being performed. For long-term experiments, the medium with the inhibitor should be replenished with each medium change.[9]

Protocol 2: Quantification of Secreted Hyaluronan

This protocol describes how to measure the amount of HA in the cell culture supernatant, which is particularly useful for assessing the efficacy of HA synthesis inhibitors like 4-MU.

Materials:

-

Cell culture supernatant from treated and control cells

-

Commercially available Hyaluronan ELISA kit (e.g., from R&D Systems or Abcam)[10][11]

-

Microplate reader

Procedure:

-

Sample Collection: After the treatment period, collect the cell culture supernatant from each well.

-

Sample Preparation: Centrifuge the supernatant at 1000 x g for 20 minutes to remove cells and debris.[12] The clarified supernatant can be used directly or stored at -80°C.

-

ELISA Assay: Perform the hyaluronan quantification using a commercial ELISA kit according to the manufacturer's instructions.[13] This typically involves: a. Adding standards and samples to a plate pre-coated with an HA binding protein. b. Incubating the plate to allow HA to bind. c. Washing the plate and adding a detection antibody. d. Adding a substrate and stopping the reaction.

-

Data Analysis: Measure the absorbance using a microplate reader. Calculate the concentration of HA in each sample based on the standard curve. Normalize the HA concentration to the cell number or total protein content.

Protocol 3: Cell Migration - Wound Healing (Scratch) Assay

This assay assesses collective cell migration.

Materials:

-

Cells cultured to a confluent monolayer in 6-well or 12-well plates

-

Sterile 200 µL pipette tip or a specialized wound-making tool

-

Microscope with a camera

Procedure:

-

Create the Wound: Gently scratch a straight line across the center of the confluent cell monolayer with a sterile 200 µL pipette tip.[14]

-

Wash: Wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing the desired concentration of this compound or a control.

-

Image Acquisition: Immediately capture images of the wound at time 0. Place the plate in an incubator.

-

Time-Lapse Imaging: Acquire images of the same wound area at regular intervals (e.g., every 6-12 hours) for up to 48 hours or until the wound in the control group is nearly closed.[14]

-

Data Analysis: Measure the area or width of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.

Protocol 4: Cell Invasion - Transwell Assay

This assay measures the invasive potential of cells through an extracellular matrix.

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel or other basement membrane matrix

-

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet stain

Procedure:

-

Coat Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Add a thin layer of the diluted Matrigel to the upper surface of the Transwell inserts and allow it to solidify at 37°C.[5]

-

Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium containing the desired concentration of this compound or control.

-

Assay Setup: Add medium containing a chemoattractant to the lower chamber of the 24-well plate. Place the Matrigel-coated inserts into the wells. Seed the cell suspension into the upper chamber of the inserts.[15]

-

Incubation: Incubate the plate for 24-48 hours.

-

Remove Non-invasive Cells: After incubation, use a cotton swab to gently remove the non-invasive cells from the upper surface of the membrane.

-

Fix and Stain: Fix the cells that have invaded to the lower surface of the membrane with methanol, and then stain with crystal violet.

-

Data Analysis: Count the number of stained cells on the lower surface of the membrane in several microscopic fields. The average number of cells per field represents the invasive potential.

Protocol 5: Western Blot Analysis of Key Signaling Proteins

This protocol is for assessing changes in the expression and phosphorylation of proteins involved in HA-mediated signaling, such as CD44, RHAMM, and phosphorylated ERK (p-ERK).

Materials:

-

Cells cultured and treated with this compound or controls

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CD44, anti-RHAMM, anti-p-ERK, anti-total ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[16]

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., GAPDH or β-actin). For phosphoproteins, normalize to the total protein level.

Visualizations

Signaling Pathway of Hyaluronan Inhibition

Caption: Hyaluronan signaling and points of inhibition.

Experimental Workflow for Assessing this compound

Caption: General workflow for cell-based assays with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Hyaluronan Inhibitor (PEP-1) peptide [novoprolabs.com]

- 4. Potential mechanism of action of intra-articular hyaluronan therapy in osteoarthritis: are the effects molecular weight dependent? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 6. Identification of a Small Molecule Inhibitor of Hyaluronan Synthesis, DDIT, Targeting Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Methylumbelliferone enhances the effects of chemotherapy on both temozolomide-sensitive and resistant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bitesizebio.com [bitesizebio.com]

- 9. researchgate.net [researchgate.net]

- 10. Human, Mouse, & Rat Hyaluronan ELISA - Quantikine DHYAL0: R&D Systems [rndsystems.com]

- 11. abcam.com [abcam.com]

- 12. elkbiotech.com [elkbiotech.com]

- 13. resources.rndsystems.com [resources.rndsystems.com]

- 14. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. clyte.tech [clyte.tech]

- 16. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols for Hyaluronan-IN-1 (4-Methylumbelliferone) in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyaluronan-IN-1, commonly known as 4-methylumbelliferone (4-MU), is a well-characterized inhibitor of hyaluronan (HA) synthesis. It is a coumarin derivative that has been extensively used in preclinical research to investigate the role of hyaluronan in various physiological and pathological processes. 4-MU is orally bioavailable and has shown efficacy in various mouse models of cancer, inflammation, fibrosis, and autoimmune diseases. These application notes provide a comprehensive overview of the in vivo use of this compound in mouse models, including dosage, administration protocols, and relevant experimental methodologies.

Mechanism of Action

This compound (4-MU) inhibits hyaluronan synthesis through a dual mechanism:

-

Depletion of UDP-glucuronic acid (UDP-GlcUA): 4-MU acts as a substrate for UDP-glucuronosyltransferases (UGTs), leading to the depletion of the cellular pool of UDP-GlcUA. UDP-GlcUA is an essential substrate for hyaluronan synthases (HAS) to produce hyaluronan.[1]

-

Downregulation of HAS expression: 4-MU has also been shown to reduce the mRNA expression levels of hyaluronan synthases, particularly HAS2.[1]

By inhibiting HA synthesis, 4-MU effectively reduces the production of this key extracellular matrix component, thereby modulating cell signaling pathways and biological processes that are dependent on hyaluronan.

Signaling Pathway

Hyaluronan exerts its biological effects by binding to cell surface receptors, primarily CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM). This interaction triggers a cascade of downstream signaling pathways that regulate cell proliferation, migration, and inflammation. This compound (4-MU), by inhibiting HA synthesis, effectively blocks the activation of these pathways.

References

Application Notes and Protocols: Measuring Hyaluronan Synthesis Inhibition by Small Molecule Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction